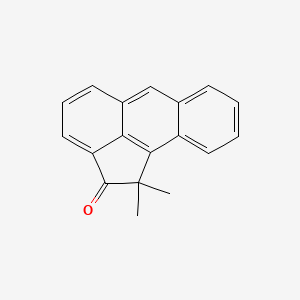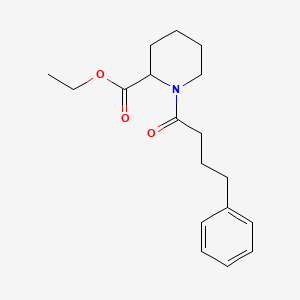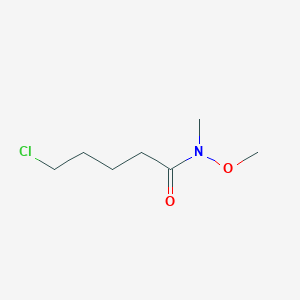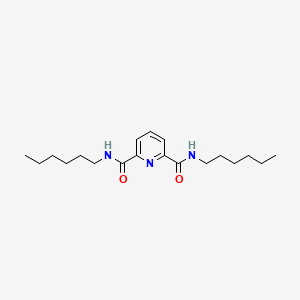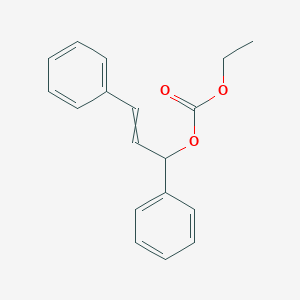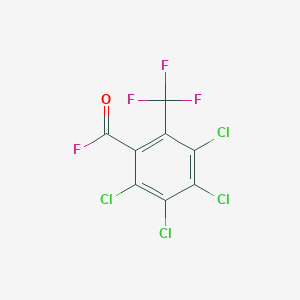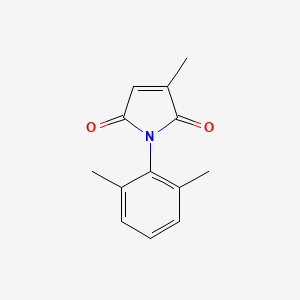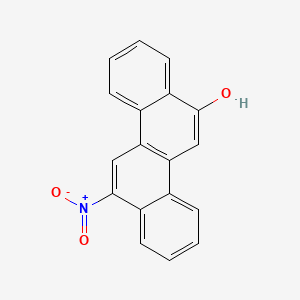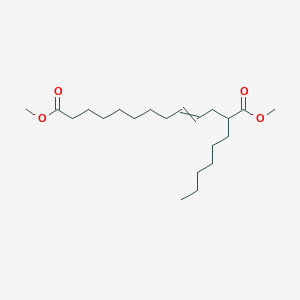
Dimethyl 2-hexyltridec-4-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-hexyltridec-4-enedioate is an organic compound with the molecular formula C21H38O4 It is a diester derived from 2-hexyltridec-4-enedioic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-hexyltridec-4-enedioate typically involves the esterification of 2-hexyltridec-4-enedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be summarized as follows:
2-hexyltridec-4-enedioic acid+2CH3OHH2SO4Dimethyl 2-hexyltridec-4-enedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-hexyltridec-4-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-hexyltridec-4-enedioic acid and methanol.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Oxidative cleavage of the double bond can produce shorter-chain carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are used.
Major Products
Hydrolysis: 2-hexyltridec-4-enedioic acid and methanol.
Reduction: Corresponding diol.
Oxidation: Shorter-chain carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-hexyltridec-4-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which dimethyl 2-hexyltridec-4-enedioate exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s molecular targets and pathways can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Membrane Interaction: Incorporation into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-hexyltridec-4-enedioate can be compared with other similar compounds, such as:
Dimethyl 2-hexylhexanedioate: Similar ester structure but with a saturated carbon chain.
Dimethyl 2-hexyl-2-butenedioate: Contains a double bond in a different position.
Dimethyl 2-hexyl-2,4-hexadienoate: Contains multiple double bonds.
Uniqueness
This compound is unique due to its specific double bond position and long carbon chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
137044-45-2 |
|---|---|
Molekularformel |
C21H38O4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
dimethyl 2-hexyltridec-4-enedioate |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-19(21(23)25-3)17-14-11-9-7-8-10-12-15-18-20(22)24-2/h11,14,19H,4-10,12-13,15-18H2,1-3H3 |
InChI-Schlüssel |
PESNTCIOJMFWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


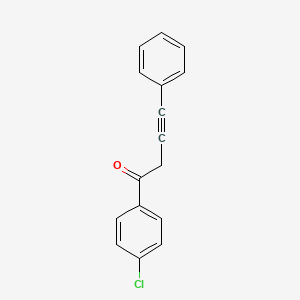
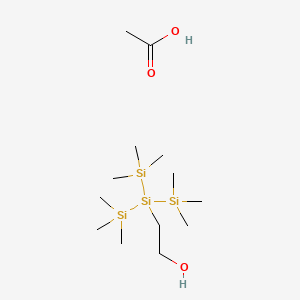
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
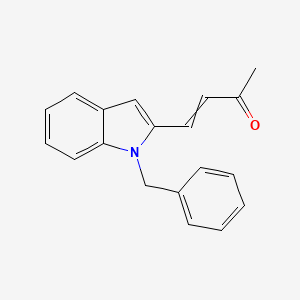

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
